molecular formula C11H14ClNO B1520303 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride CAS No. 1221725-46-7

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1520303
CAS No.: 1221725-46-7
M. Wt: 211.69 g/mol
InChI Key: DYFZGLDXINQJSQ-UHFFFAOYSA-N
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Description

“2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1221725-46-7 . It has a molecular weight of 211.69 . This compound is used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .


Chemical Reactions Analysis

This compound, when appended to a ligand or pharmacophore through its amine linker, allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

It is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Modification of Polymers for Medical Applications

A study by Aly and El-Mohdy (2015) investigated the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through amine compounds, including aromatic amines similar to the compound . These modifications aimed to enhance the polymers' thermal stability and introduce antibacterial and antifungal properties, suggesting potential medical applications such as in wound dressings or implant coatings (Aly & El-Mohdy, 2015).

Renewable Building Blocks for Polymer Synthesis

Trejo-Machin et al. (2017) explored the use of naturally occurring phenolic compounds for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, replacing traditional phenol. This research indicates a shift towards more sustainable and environmentally friendly polymer synthesis methods, where amines similar to the query compound could play a role in developing bio-based materials (Trejo-Machin et al., 2017).

Corrosion Inhibition

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of some thiazole and thiadiazole derivatives against iron corrosion. Their findings underscore the importance of such compounds in protecting metals from corrosion, potentially including derivatives of the compound (Kaya et al., 2016).

Synthesis and Characterization of Schiff Bases

Selvarani et al. (2012) synthesized and characterized Schiff base compounds with a propargyl moiety, investigating their solvatochromism and potential for hydrogen bonding and tautomeric equilibria. These compounds, similar in structure to the query compound, have potential applications in the development of sensors and in materials science (Selvarani et al., 2012).

Bioconjugation in Aqueous Media

Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media, which is crucial for peptide synthesis and drug development. This research highlights the importance of understanding the reactions of amine compounds in biological and pharmaceutical applications (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a monoamine oxidase inhibitor (MAOI), which means it can inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, potentially affecting mood and behavior .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, it can alter the signaling pathways associated with neurotransmitters, leading to changes in gene expression and metabolic processes within the cell . These effects can be observed in neuronal cells, where the compound may enhance neurotransmitter levels and influence synaptic transmission.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with monoamine oxidase enzymes. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with the active site of the enzyme, leading to its inhibition. This inhibition prevents the breakdown of monoamines, resulting in increased levels of neurotransmitters. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by increasing neurotransmitter levels and improving mood and behavior. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of monoamines. The compound interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This interaction affects metabolic flux and metabolite levels, leading to increased concentrations of serotonin, dopamine, and norepinephrine . The compound may also interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical and cellular effects .

Properties

IUPAC Name

2-(4-prop-2-ynoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFZGLDXINQJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-46-7
Record name 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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